Enhanced Synthetic Versatility: Chlorine as a Cross-Coupling Handle Unavailable in 5-H Analog
The 5-chloro substituent enables transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that are impossible with the unsubstituted 5-H analog (2-(piperidin-1-yl)thiazole-4-carboxylic acid, CAS 952182-68-2). This allows for late-stage diversification to generate focused libraries of analogs . The electron-withdrawing nature of chlorine also activates the adjacent C-5 position toward nucleophilic aromatic substitution, providing an orthogonal synthetic route not available to the 5-H or 5-alkyl derivatives .
| Evidence Dimension | Synthetic utility - ability to undergo cross-coupling |
|---|---|
| Target Compound Data | C5-Cl enables Pd-catalyzed cross-coupling; activated toward SNAr |
| Comparator Or Baseline | 5-H analog (CAS 952182-68-2): no halogen handle; cross-coupling not feasible |
| Quantified Difference | Qualitative: Presence vs. absence of a versatile halogen handle |
| Conditions | Standard Pd-catalyzed cross-coupling conditions |
Why This Matters
Procuring the 5-chloro derivative provides a single intermediate that can be elaborated into dozens of analogs, reducing synthesis time and cost in medicinal chemistry campaigns.
